molecular formula C18H29N3O2 B5409720 N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5409720
M. Wt: 319.4 g/mol
InChI Key: AKEWDBLZGPASAM-UHFFFAOYSA-N
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Properties

IUPAC Name

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c22-18(19-16-6-3-1-2-4-7-16)15-21-11-9-20(10-12-21)14-17-8-5-13-23-17/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEWDBLZGPASAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves several steps. One common synthetic route includes the reaction of cycloheptylamine with 2-chloroacetyl chloride to form N-cycloheptyl-2-chloroacetamide. This intermediate is then reacted with 4-(furan-2-ylmethyl)piperazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .

Chemical Reactions Analysis

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for various applications.

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